An In-depth Technical Guide to 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, a robust synthetic pathway, detailed characterization methodologies, and explore its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this versatile compound.
Molecular Structure and Physicochemical Properties
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and an ethylpiperazine group linked by an ethoxy bridge. This unique combination of functional groups imparts a range of interesting chemical and physical properties.
The boronic acid group is a mild Lewis acid and is well-known for its ability to form reversible covalent bonds with diols, a property extensively utilized in sensors and drug delivery systems. The ethylpiperazine substituent, a common pharmacophore, can influence the molecule's solubility, basicity, and pharmacokinetic profile.
Table 1: Physicochemical Properties of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
| Property | Value | Source |
| CAS Number | 1313736-64-9 | [1] |
| Molecular Formula | C₁₄H₂₃BN₂O₃ | [1] |
| Molecular Weight | 278.16 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and water at acidic pH. | |
| pKa | The boronic acid pKa is expected to be in the range of 8-9, influenced by the para-substituent. The piperazine nitrogens will have pKa values typical for tertiary amines. | [2] |
Synthesis Pathway
The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid can be achieved through a multi-step process, starting from commercially available materials. The following is a proposed and logical synthetic route based on established organic chemistry principles.[3]
Workflow for the Synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid pinacol ester
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To a solution of 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
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Add 1-(2-chloroethyl)-4-ethylpiperazine (1.1 eq) to the reaction mixture.
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Heat the mixture to 80-90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired pinacol ester.
Step 2: Synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid
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Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and 1M hydrochloric acid.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or HPLC.
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Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
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Extract the product with an appropriate organic solvent.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Structural Characterization and Analysis
A comprehensive characterization is essential to confirm the identity and purity of the synthesized 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid.
Workflow for Compound Characterization
